molecular formula C15H17N3O3S B5958740 N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B5958740
M. Wt: 319.4 g/mol
InChI Key: BLDXQSCUZVHSJN-UHFFFAOYSA-N
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Description

N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide is an organic compound that features a pyridine ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-(pyridin-4-yl)ethylamine, followed by acetylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfamoyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(pyridin-4-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[4-(2-pyridin-4-ylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-12(19)18-14-2-4-15(5-3-14)22(20,21)17-11-8-13-6-9-16-10-7-13/h2-7,9-10,17H,8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDXQSCUZVHSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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